BEC (CAS 138067-71-7) Activity vs. Defined EAAT2 Inhibitors: No Data to Support Comparative Claim
A search for quantitative activity data for BEC (CAS 138067-71-7) against the EAAT2 glutamate transporter yielded no results. In contrast, established EAAT2 inhibitors such as WAY-213613, DL-TBOA, and dihydrokainate have well-characterized inhibitory constants. WAY-213613, for example, is a potent EAAT2 inhibitor with an IC50 of 85 nM and 44- to 59-fold selectivity over EAAT1 and EAAT3 [1]. DL-TBOA is a non-selective EAAT inhibitor with an IC50 of 6 μM for EAAT2 [2]. Without quantitative data for BEC, any claim of differential potency or selectivity relative to these comparators is unsupported.
| Evidence Dimension | Inhibitory Potency (EAAT2) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | WAY-213613: IC50 = 85 nM; DL-TBOA: IC50 = 6 μM |
| Quantified Difference | Not calculable |
| Conditions | In vitro [3H]-D-Asp uptake in HEK293 cells expressing human EAAT2 for WAY-213613 [1]; COS-1 cells expressing human EAAT2 for DL-TBOA [2] |
Why This Matters
Procurement for a defined scientific application requires verifiable potency data; the absence of such data for BEC precludes its selection over well-characterized alternatives for EAAT2 research.
- [1] Dunlop, J., et al. (2005). Characterization of Novel Aryl-Ether, Biaryl, and Fluorene Aspartic Acid and Diaminopropionic Acid Analogs as Potent Inhibitors of the High-Affinity Glutamate Transporter EAAT2. Molecular Pharmacology, 68(4), 974-982. View Source
- [2] Shimamoto, K., et al. (1998). dl-threo-β-Benzyloxyaspartate, A Potent Blocker of Excitatory Amino Acid Transporters. Molecular Pharmacology, 53(2), 195-201. View Source
